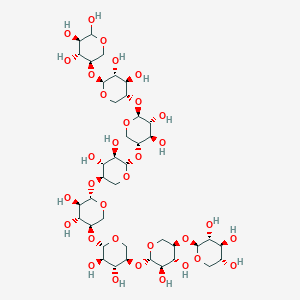

Xylooctaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Xylooctaose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls . The hydrolysis process involves the use of enzymes such as endo-xylanases and β-xylosidases, which break down xylan into xylooligosaccharides of varying lengths, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrothermal pretreatment of lignocellulosic biomass, such as sugarcane bagasse and straw . This process optimizes the conditions for maximum xylooligosaccharide production, including this compound, by using a central composite rotational design in conjunction with response surface methodology .

Analyse Des Réactions Chimiques

Types of Reactions

Xylooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using endo-xylanases and β-xylosidases.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding sugar alcohol.

Major Products Formed

Hydrolysis: Produces shorter xylooligosaccharides and xylose.

Oxidation: Produces oxidized derivatives of this compound.

Reduction: Produces sugar alcohols from this compound.

Applications De Recherche Scientifique

Xylooctaose has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.

Medicine: Potential use in developing functional foods and nutraceuticals aimed at improving gut health.

Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.

Mécanisme D'action

Xylooctaose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth and activity of beneficial intestinal bacteria, such as Bifidobacterium and Lactobacillus . These bacteria ferment this compound to produce short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Xylobiose: A disaccharide composed of two xylose units.

Xylotriose: A trisaccharide composed of three xylose units.

Xylotetraose: A tetrasaccharide composed of four xylose units.

Uniqueness of Xylooctaose

This compound is unique due to its longer chain length compared to other xylooligosaccharides, which may result in different prebiotic effects and fermentation profiles . Its ability to promote the growth of specific beneficial bacteria makes it a valuable compound for developing functional foods and nutraceuticals aimed at improving gut health .

Propriétés

Formule moléculaire |

C40H66O33 |

|---|---|

Poids moléculaire |

1074.9 g/mol |

Nom IUPAC |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C40H66O33/c41-9-1-60-34(26(51)17(9)42)68-11-3-62-36(28(53)19(11)44)70-13-5-64-38(30(55)21(13)46)72-15-7-66-40(32(57)23(15)48)73-16-8-65-39(31(56)24(16)49)71-14-6-63-37(29(54)22(14)47)69-12-4-61-35(27(52)20(12)45)67-10-2-59-33(58)25(50)18(10)43/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33?,34+,35+,36+,37+,38+,39+,40+/m1/s1 |

Clé InChI |

COQWSOCJXGVOAE-JXZHDXSJSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7CO[C@H]([C@@H]([C@H]7O)O)O[C@@H]8COC([C@@H]([C@H]8O)O)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)OC8COC(C(C8O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)

![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)